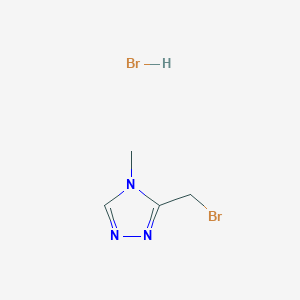

3-(bromomethyl)-4-methyl-4H-1,2,4-triazole hydrobromide

Description

Properties

IUPAC Name |

3-(bromomethyl)-4-methyl-1,2,4-triazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3.BrH/c1-8-3-6-7-4(8)2-5;/h3H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMWQVVPSNCDFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417566-92-7 | |

| Record name | 3-(bromomethyl)-4-methyl-4H-1,2,4-triazole hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(bromomethyl)-4-methyl-4H-1,2,4-triazole hydrobromide typically involves the bromination of 4-methyl-4H-1,2,4-triazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction conditions often require refluxing the mixture to ensure complete bromination.

Industrial Production Methods

For large-scale industrial production, the synthesis may involve more efficient and environmentally friendly methods. One such method includes the use of hydrobromic acid (HBr) in combination with a suitable solvent to achieve the desired bromination. The reaction mixture is then purified through crystallization or distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-4-methyl-4H-1,2,4-triazole hydrobromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding triazole derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

The major products formed from these reactions include various substituted triazoles, oxides, and reduced triazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

3-(Bromomethyl)-4-methyl-4H-1,2,4-triazole hydrobromide serves as a building block in the synthesis of more complex triazole derivatives. These derivatives are crucial for developing pharmaceuticals and agrochemicals due to their diverse biological activities.

Biology

The compound exhibits potential biological activities , including:

- Antimicrobial Properties: Research indicates that it may inhibit the growth of various microorganisms.

- Antifungal Activity: It has been studied for its ability to disrupt fungal sterol biosynthesis, which is essential for fungal cell membrane integrity .

- Anticancer Properties: Preliminary studies suggest possible effects against cancer cell lines, although further research is needed to elucidate specific mechanisms.

Medicine

In medicinal chemistry, this compound is explored as a precursor for synthesizing drugs targeting infectious diseases. Its structural similarities to other triazoles make it a candidate for developing new therapeutic agents .

Industry

The compound finds applications in the production of specialty chemicals and as an intermediate in synthesizing other valuable compounds. Its reactivity allows it to participate in nucleophilic substitution reactions, making it versatile for various industrial applications .

Case Studies

Case Study 1: Antifungal Activity

A study investigated the antifungal properties of this compound against several fungal strains. Results indicated significant inhibition of growth compared to control groups, suggesting its potential as a therapeutic agent against fungal infections.

Case Study 2: Synthesis of Derivatives

Another research focused on synthesizing novel derivatives from this compound. The derivatives were tested for antimicrobial activity and showed enhanced efficacy compared to the parent compound.

Mechanism of Action

The mechanism of action of 3-(bromomethyl)-4-methyl-4H-1,2,4-triazole hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can disrupt essential biological pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features and properties of 3-(bromomethyl)-4-methyl-4H-1,2,4-triazole hydrobromide and analogous triazole derivatives:

Physicochemical Properties

- Melting Points : The target compound’s melting point is unspecified, but derivatives with bulky groups (e.g., adamantyl) exhibit higher melting points (e.g., 144–146°C for compound 20 in ), while simpler bromo-triazoles (e.g., 3-bromo-1-methyl-1H-1,2,4-triazole) likely have lower thermal stability .

- Solubility : The hydrobromide salt form of the target compound enhances water solubility compared to neutral triazole derivatives .

Key Differentiators of this compound

- Reactivity : The bromomethyl group enables facile alkylation or cross-coupling reactions, making it versatile for further derivatization compared to sulfanyl or nitro-substituted triazoles .

- Salt Stability: The hydrobromide salt improves stability and handling compared to non-ionic analogs like 3-bromo-1-methyl-1H-1,2,4-triazole .

- Molecular Weight : Lower molecular weight (256.94 g/mol) enhances pharmacokinetic properties relative to bulkier derivatives (e.g., 464.97 g/mol for compound 18) .

Biological Activity

3-(Bromomethyl)-4-methyl-4H-1,2,4-triazole hydrobromide is a compound with significant potential in medicinal chemistry and biological research. This article reviews its biological activity, focusing on antimicrobial, antifungal, and anticancer properties. The compound's synthesis methods, structural characteristics, and safety profiles are also discussed.

Chemical Structure and Properties

- Molecular Formula : C₄H₇Br₂N₃

- CAS Number : 1417566-92-7

- SMILES : CN1C=NN=C1CBr

- InChIKey : HEKBZSXXDCWFLQ-UHFFFAOYSA-N

The compound is characterized by the presence of a bromomethyl group and a methyl group attached to the triazole ring, which contributes to its biological activity.

Synthesis Methods

The synthesis of this compound typically involves:

- Bromination of 4-methyl-4H-1,2,4-triazole using bromine or N-bromosuccinimide (NBS) in solvents like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂).

- Refluxing the reaction mixture to ensure complete bromination.

- Purification through crystallization or distillation to achieve high purity levels .

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. Studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Bacillus subtilis | 5 µg/mL | 14–22 |

| Escherichia coli | 10 µg/mL | 12–20 |

| Staphylococcus aureus | 8 µg/mL | 15–25 |

The presence of the bromine atom enhances the compound's antibacterial activity by increasing its lipophilicity and facilitating better membrane penetration .

Antifungal Activity

Triazole compounds are widely recognized for their antifungal properties. Research into related triazoles has shown promising results against fungal pathogens such as Candida species and Aspergillus species. The mechanism typically involves inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity.

Anticancer Activity

Emerging studies suggest that triazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism may involve interference with cellular signaling pathways and the induction of oxidative stress in tumor cells. Specific studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines .

Case Studies

- Study on Antibacterial Activity : A study published in MDPI demonstrated that triazole derivatives showed remarkable selectivity against resistant strains of bacteria such as MRSA. These compounds were found to inhibit DNA-gyrase activity, a critical enzyme for bacterial replication, leading to significant antibacterial effects .

- Antifungal Efficacy : Research focusing on the antifungal activity of triazoles indicated that specific modifications in the triazole structure could enhance efficacy against resistant fungal strains. The introduction of halogen groups was noted to improve activity significantly .

Safety Profile

This compound is classified as an irritant and poses potential health risks upon exposure. Long-term exposure may lead to various health issues affecting the respiratory system and other organs . Proper handling and safety measures are essential when working with this compound.

Q & A

Q. What are the standard synthetic routes for preparing 3-(bromomethyl)-4-methyl-4H-1,2,4-triazole hydrobromide?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, bromomethylation of 4-methyl-1,2,4-triazole derivatives can be achieved using brominating agents like HBr or alkyl bromides. A reflux setup (e.g., in DMSO or ethanol) under controlled temperature (80–120°C) for 12–24 hours is common, followed by distillation under reduced pressure and crystallization using water-ethanol mixtures to isolate the product. Yield optimization (e.g., 65–74%) requires careful stoichiometric control of reagents and purification via techniques such as MPLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Key characterization methods include:

- 1H/13C NMR spectroscopy : To confirm substitution patterns and methyl/bromomethyl group integration .

- High-Resolution Mass Spectrometry (HRMS) : For exact mass verification (e.g., observed m/z values within ±0.001 Da of theoretical) .

- Melting Point Analysis : Sharp melting ranges (e.g., 141–143°C or 92–95°C) indicate purity .

- HPLC : Purity >99% can be confirmed using reverse-phase columns and UV detection .

Q. What are the key physicochemical properties influencing its reactivity in subsequent reactions?

- Methodological Answer : The bromomethyl group’s electrophilicity makes it reactive in nucleophilic substitutions (e.g., thiol or amine couplings). Key properties include:

- LogP (≈0.61) : Affects solubility in polar solvents like DMSO or ethanol .

- Thermal Stability : Decomposition temperatures (>280°C) suggest suitability for high-temperature reactions .

- Hydrogen Bonding Capacity : The triazole ring’s nitrogen atoms enable coordination in metal-catalyzed reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis?

- Methodological Answer :

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require quenching with ice water to prevent byproduct formation .

- Catalysis : Adding glacial acetic acid (5 drops) as a proton donor improves imine formation in Schiff base reactions .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 18 hours to 1–2 hours) while maintaining yields >70% .

Q. What analytical techniques are critical for resolving contradictions in spectral data?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., triazole protons adjacent to bromomethyl groups) .

- X-ray Crystallography : Provides unambiguous confirmation of molecular geometry and crystal packing, using software like SHELXT for structure refinement .

- Variable-Temperature NMR : Identifies dynamic processes (e.g., rotamerism) that may obscure spectral interpretation .

Q. How can computational methods aid in predicting the compound’s reactivity and interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Molecular Docking : Screens interactions with biological targets (e.g., enzymes or receptors) by simulating binding affinities and pose validation .

- Molecular Dynamics (MD) Simulations : Models solvation effects and stability in aqueous/organic matrices .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields or melting points?

- Methodological Answer :

- Reproducibility Checks : Standardize solvent purity, reaction atmosphere (N2 vs. air), and heating rates.

- Phase Purity Analysis : Use PXRD to detect polymorphic variations affecting melting points .

- Byproduct Identification : LC-MS or GC-MS can trace low-yield reactions to incomplete purification or side reactions (e.g., hydrolysis of bromomethyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.